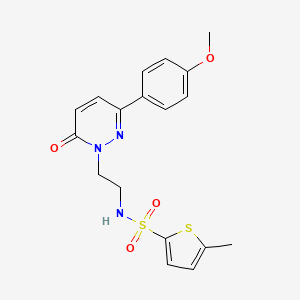

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-5-methylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S2/c1-13-3-10-18(26-13)27(23,24)19-11-12-21-17(22)9-8-16(20-21)14-4-6-15(25-2)7-5-14/h3-10,19H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCYJGYLXLLOPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a thiophene moiety and a pyridazinone core, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 392.5 g/mol. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyridazinone Core : This step includes the cyclization of hydrazine derivatives with diketones.

- Introduction of the Methoxyphenyl Group : Achieved through electrophilic aromatic substitution.

- Attachment of the Ethyl Linker : Accomplished via alkylation reactions.

- Sulfonamide Formation : The final step involves reacting intermediates with sulfonyl chlorides in the presence of bases.

Antimicrobial Properties

Sulfonamides, including this compound, are known for their bacteriostatic effects. They inhibit bacterial growth by targeting dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This mechanism is similar to that observed in other sulfonamide derivatives, making them valuable in treating bacterial infections.

Anti-inflammatory Effects

Research indicates that compounds structurally related to this compound exhibit significant anti-inflammatory properties. For example, studies have shown that related sulfonamide derivatives can reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators .

Analgesic Activity

In pharmacological evaluations, sulfonamide derivatives have demonstrated analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, certain derivatives showed potent analgesic activity in assays measuring pain response in rodents .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to this compound:

- Study on Analgesic and Anti-inflammatory Activity : A study synthesized various sulfonamide derivatives and evaluated their analgesic and anti-inflammatory properties. Some compounds exhibited significant activity, suggesting potential therapeutic applications .

- Hybridization for Enhanced Activity : Recent advances have focused on creating hybrid compounds by combining sulfonamides with other pharmacologically active moieties. Such hybrids have shown improved efficacy against various biological targets .

- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound could inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects in inflammatory conditions.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The target compound’s 4-methoxyphenyl group contrasts with the 3-methoxybenzyl or methylthio groups in analogues like 8c or 5a , which may influence steric bulk and electronic properties. The ethyl linker in the target compound likely enhances conformational flexibility compared to rigid acetamide-linked derivatives (e.g., 8a , 8c ) .

- Synthetic Feasibility : High-yield derivatives (e.g., 8c ) often employ stable benzyl or methoxy-substituted intermediates, whereas bromo/iodo-substituted analogues (e.g., 8a , 8b ) show lower yields due to reactivity challenges .

Functional Analogues from Formoterol-Related Compounds

Table 2: Comparison with Methoxyphenyl-Containing Pharmacophores

Key Observations :

- Solubility and Bioavailability: The thiophene sulfonamide in the target compound may confer better aqueous solubility compared to formoterol’s ethanolamine-based structures, which rely on polar hydroxyl groups .

Crystalline and Stability Comparisons

- Thienopyrrole Analogues (e.g., 4-Methoxyphenyl-thieno[3,4-c]pyrrole ): The fused thienopyrrole system in these derivatives offers enhanced planarity and π-π stacking interactions, whereas the target compound’s pyridazinone core may favor dipole-mediated binding .

Research Findings and Implications

- Pharmacological Potential: Pyridazinone sulfonamides demonstrate anti-inflammatory and anticancer properties in preclinical models. The target compound’s 4-methoxyphenyl group may enhance blood-brain barrier penetration compared to analogues with bulkier substituents (e.g., 8a) .

- Synthetic Challenges : The low yield of bromo/iodo-substituted analogues (e.g., 8a , 8b ) underscores the need for optimized coupling conditions when introducing halogens or thioamide groups .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Catalysts | Temperature | Solvent | Yield Optimization |

|---|---|---|---|---|

| 1 | Sulfonyl chloride, NaOH | 25–50°C | Dichloromethane | Slow addition to prevent hydrolysis |

| 2 | Pd(PPh₃)₄, aryl halide | 80°C | DMF | Argon atmosphere for catalyst stability |

| 3 | Thiophene derivative | 50°C | Acetone | Stirring for 3–4 hours |

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; thiophene protons at δ 6.7–7.2 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₀N₂O₃S₂: 400.09) .

Basic: What biological targets are plausible based on structural analogs?

Methodological Answer:

The compound’s pyridazine-sulfonamide scaffold suggests potential interactions with:

- Carbonic anhydrases : Sulfonamide groups act as zinc-binding motifs in enzyme active sites .

- Kinase or GPCR targets : Thiophene derivatives modulate ATP-binding pockets or receptor signaling .

- Antifungal/cancer targets : Pyridazinone analogs inhibit fungal ergosterol synthesis or cancer cell proliferation .

Advanced: How do variations in substituents affect bioactivity?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Methoxy group (4-position) : Enhances solubility and membrane permeability but may reduce binding affinity to hydrophobic pockets .

- Thiophene methyl group : Increases metabolic stability but could sterically hinder target interactions .

- Sulfonamide linker length : Longer ethyl chains improve flexibility for receptor binding but may lower thermal stability .

Q. Table 2: Bioactivity of Structural Analogs

| Analog | Substituent Modification | Observed Activity | Reference |

|---|---|---|---|

| A | 4-Chlorophenyl (vs. 4-methoxyphenyl) | 2× higher carbonic anhydrase inhibition | |

| B | Ethylthiophene (vs. methylthiophene) | Reduced antifungal potency |

Advanced: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

- Sulfonamide hydrolysis : Occurs under acidic conditions; use anhydrous solvents and neutral pH .

- Pyridazine ring oxidation : Minimized by inert atmospheres (N₂/Ar) and antioxidants like BHT .

- By-product formation : Monitor via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and purify via flash chromatography .

Advanced: How to resolve conflicting data on enzyme inhibition mechanisms?

Methodological Answer:

- Kinetic assays : Measure IC₅₀ values under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition .

- X-ray crystallography : Resolve binding modes by co-crystallizing the compound with target enzymes (e.g., carbonic anhydrase IX) .

- Comparative studies : Benchmark against known inhibitors (e.g., acetazolamide) to validate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.